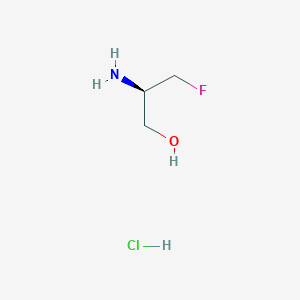

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-fluoropropan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor, such as ®-glycidol.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-fluoropropan-1-ol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of chiral catalysts to maintain enantiomeric purity.

Temperature Control: Precise temperature control to avoid side reactions.

Purification: Techniques like crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-3-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, reflux conditions.

Substitution: Nucleophiles like thiols or amines, polar aprotic solvents, elevated temperatures.

Major Products

Oxidation: Formation of ®-2-Amino-3-fluoropropanal.

Reduction: Formation of ®-2-Amino-3-fluoropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While specific applications of "(R)-2-Amino-3-fluoropropan-1-ol hydrochloride" are not detailed in the provided search results, the related compounds and available data offer some insight.

Chemical and Physical Properties

This compound, with the molecular formula C3H9ClFNO and a molecular weight of 129.56 g/mol, is a compound with several computed properties . These include:

- Hydrogen Bond Donor Count: 3

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 2

- Exact Mass: 129.0356698 Da

- Monoisotopic Mass: 129.0356698 Da

"this compound" has the following identifiers :

- IUPAC Name: (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride

- InChI: InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1

- InChIKey: YRUKCMQZXUNXTL-DFWYDOINSA-N

- SMILES: C(C@HN)O.Cl

Related Compounds and Potential Applications

2-amino-3-fluoropropan-1-ol hydrochloride is categorized as one of many organic compounds in the life science products catalog of American Elements . American Elements can produce life science materials in most volumes, including bulk quantities, and can also produce materials to customer specifications . They can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

The broader category of peptidyl mono-fluoromethyl ketones (FMKs), which may incorporate fluorinated amino alcohols, are of interest in the synthesis of potent enzyme inhibitors . For example, they have been explored as inhibitors of MALT1 paracaspase and SARS-CoV .

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator, depending on its structure and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-fluoropropan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity.

2-Amino-3-chloropropan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

2-Amino-3-hydroxypropan-1-ol hydrochloride: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

®-2-Amino-3-fluoropropan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications.

Actividad Biológica

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorinated carbon. This compound is part of a broader class of fluorinated amino alcohols which have shown significant biological activity, particularly in the context of neurological and metabolic disorders.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₈ClFNO. Its structural characteristics contribute to its biological activities, which include potential applications in drug development. The presence of fluorine is particularly notable as it can influence the pharmacokinetics and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClFNO |

| Molecular Weight | 129.55 g/mol |

| Stereochemistry | Chiral (R) |

| Solubility | Soluble in water |

Research indicates that this compound may interact with various biological targets. Its mechanism of action is believed to involve modulation of neurotransmitter systems and stabilization of microtubules, which are critical for cellular structure and function.

Interaction Studies

Studies have demonstrated that compounds similar to this compound can stabilize microtubules, impacting cellular processes such as mitosis and intracellular transport. For instance, the compound has been evaluated in cell-based assays to assess its ability to enhance tubulin polymerization, a key factor in microtubule stability.

Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amino alcohols:

Study 1: Microtubule Stabilization

A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds for their ability to stabilize microtubules. It was found that compounds with similar structures to this compound significantly increased levels of acetylated tubulin, indicating enhanced microtubule stability .

Study 2: Neuroprotective Properties

Research involving transgenic mouse models demonstrated that certain fluorinated amino alcohols could reduce tau pathology associated with neurodegenerative diseases. These findings suggest potential therapeutic applications for this compound in treating conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUKCMQZXUNXTL-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CF)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.